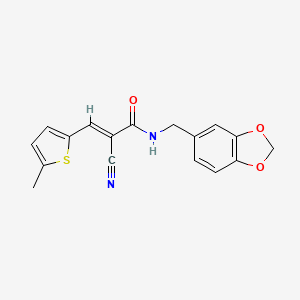![molecular formula C15H16F3NO B4697415 N-[2-(1-cyclohexen-1-yl)ethyl]-2,3,4-trifluorobenzamide](/img/structure/B4697415.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3,4-trifluorobenzamide
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3,4-trifluorobenzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as CTB, and it is a useful tool for studying the nervous system and cellular signaling pathways. In
科学的研究の応用
CTB is widely used in scientific research for its ability to selectively label and trace neural pathways. It has been used to study the structure and function of the nervous system, as well as to investigate the mechanisms of neurodegenerative diseases. CTB can be used to identify and map connections between neurons, allowing researchers to better understand the complex neural networks that underlie behavior and cognition. In addition, CTB has been used to study the effects of drugs and other compounds on the nervous system, providing valuable insights into the mechanisms of action of these compounds.
作用機序
CTB works by binding to ganglioside receptors on the surface of neurons. Gangliosides are complex lipids that are involved in cell signaling and communication, and they are particularly abundant in the nervous system. CTB binds specifically to ganglioside GM1, which is found in high concentrations on the surface of certain types of neurons. Once bound, CTB is internalized by the neuron and transported along the axon to the cell body, allowing researchers to trace the path of the neuron and identify its connections to other neurons.
Biochemical and Physiological Effects
CTB is generally considered to be a safe and non-toxic compound, with few reported side effects. It is not metabolized by the body and is excreted unchanged in the urine. CTB has been shown to have no significant effects on behavior or physiology in animal studies, indicating that it is a useful tool for studying the nervous system without interfering with normal function.
実験室実験の利点と制限
One of the main advantages of using CTB in lab experiments is its high selectivity and specificity. CTB binds specifically to ganglioside GM1, allowing researchers to target specific types of neurons and trace their connections with high precision. In addition, CTB is relatively easy to use and can be applied to a wide range of experimental systems.
However, there are also some limitations to using CTB in lab experiments. One of the main limitations is that it is a relatively large molecule, which can limit its ability to penetrate certain types of tissues. In addition, because CTB is a foreign substance, there is always the potential for immune reactions or other unwanted effects.
将来の方向性
There are many potential future directions for research on CTB and its applications in scientific research. One area of interest is the development of new and improved methods for labeling and tracing neural pathways. Researchers are also exploring the use of CTB in combination with other techniques, such as optogenetics and calcium imaging, to better understand the complex dynamics of neural networks.
Another area of interest is the development of new applications for CTB outside of the nervous system. For example, CTB has been shown to bind to certain types of cancer cells, raising the possibility that it could be used as a diagnostic tool or targeted therapy for cancer.
Overall, CTB is a valuable tool for studying the nervous system and cellular signaling pathways. Its high selectivity and specificity make it a powerful tool for tracing neural pathways and investigating the mechanisms of neurodegenerative diseases. With continued research and development, CTB has the potential to be used in a wide range of scientific applications, both within and outside of the nervous system.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,3,4-trifluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-12-7-6-11(13(17)14(12)18)15(20)19-9-8-10-4-2-1-3-5-10/h4,6-7H,1-3,5,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOYFGOCKPLDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4697349.png)
![N-[3-(acetylamino)phenyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4697352.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4697357.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4697366.png)


![2-(3-bromophenyl)-5-(3-methoxyphenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4697377.png)
![N-cyclopropyl-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4697388.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4697390.png)
![N,N-diethyl-1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4697393.png)
![4-[(allylamino)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4697414.png)

![4-[4-(1-adamantyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4697418.png)